molecular formula C12H13N3S B14699666 4-(Benzylsulfanyl)pyridine-2,6-diamine CAS No. 18960-92-4

4-(Benzylsulfanyl)pyridine-2,6-diamine

Cat. No.: B14699666
CAS No.: 18960-92-4
M. Wt: 231.32 g/mol
InChI Key: LTFCNVVIFOJGMB-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)pyridine-2,6-diamine is an organic compound that features a pyridine ring substituted with benzylsulfanyl and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)pyridine-2,6-diamine typically involves the nucleophilic substitution of a pyridine derivative. One common method starts with 4-chloropyridine-2,6-diamine, which undergoes a substitution reaction with benzyl thiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or DMSO are typically employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)pyridine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent or non-covalent interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylsulfanyl)pyridine-2,6-diamine is unique due to the presence of both benzylsulfanyl and diamine groups on the pyridine ring

Properties

CAS No.

18960-92-4

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

4-benzylsulfanylpyridine-2,6-diamine

InChI

InChI=1S/C12H13N3S/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H4,13,14,15)

InChI Key

LTFCNVVIFOJGMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NC(=C2)N)N

Origin of Product

United States

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